molecular formula C16H14N2O2S B12418021 Cdc7-IN-12

Cdc7-IN-12

Cat. No.: B12418021
M. Wt: 298.4 g/mol
InChI Key: HJLSSFDPYVHZRL-UHFFFAOYSA-N
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Description

Cdc7-IN-12 is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine protein kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance complex. This compound has emerged as a promising candidate for cancer treatment due to its ability to disrupt cell cycle dynamics and induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdc7-IN-12 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for CDC7 inhibitors typically involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and amide bond formation .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Cdc7-IN-12 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups. It may also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs .

Mechanism of Action

Cdc7-IN-12 exerts its effects by selectively inhibiting the activity of CDC7 kinase. This inhibition prevents the phosphorylation of the minichromosome maintenance complex, thereby blocking the initiation of DNA replication. As a result, cancer cells experience replication stress, leading to cell cycle arrest and apoptosis. The compound’s selectivity for CDC7 kinase ensures minimal off-target effects, making it a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

7-methyl-2-pyridin-4-yl-12-oxa-3-thia-6-azatricyclo[6.4.1.04,13]trideca-1,4(13),7-trien-5-one

InChI

InChI=1S/C16H14N2O2S/c1-9-11-3-2-8-20-13-12(11)15(16(19)18-9)21-14(13)10-4-6-17-7-5-10/h4-7H,2-3,8H2,1H3,(H,18,19)

InChI Key

HJLSSFDPYVHZRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCOC3=C(SC(=C23)C(=O)N1)C4=CC=NC=C4

Origin of Product

United States

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